Methyl 4-(2,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(2,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with structural features common to Biginelli reaction products. These compounds are characterized by a tetrahydropyrimidine core substituted with aryl, alkyl, and ester groups. The 2,4-dichlorophenyl group at position 4 and methyl groups at positions 1 and 6 distinguish this compound from other DHPM analogs.
Properties
IUPAC Name |
methyl 6-(2,4-dichlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-7-11(13(19)21-3)12(17-14(20)18(7)2)9-5-4-8(15)6-10(9)16/h4-6,12H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNLPJLYKRFCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl, have been synthesized and studied, suggesting potential biological activity.
Mode of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, act as systemic herbicides that kill most broadleaf weeds by causing uncontrolled growth.
Biochemical Pathways
For example, 2,4-Dichlorophenoxyacetic acid affects the normal growth pathways of plants, leading to uncontrolled growth and eventual death.
Pharmacokinetics
The nitration process of a similar compound, 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, has been studied. The study showed that the reaction efficiency and yield were improved using a continuous flow microreactor system.
Biological Activity
Methyl 4-(2,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 324069-19-4) is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H14Cl2N2O3
- Molecular Weight : 329.18 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that compounds in this class exhibit:
- Antibacterial Activity : Demonstrated through inhibition of bacterial growth in vitro.
- Antitumor Activity : Shown to affect human cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties : Reduction of inflammatory markers in experimental models.
Antibacterial Activity
A study evaluated the antibacterial properties of several tetrahydropyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antitumor Activity
In vitro studies on human cancer cell lines (e.g., HepG2 and MCF7) showed that the compound inhibited cell viability through mechanisms involving cell cycle arrest and apoptosis induction. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest at G1 phase |
These findings suggest potential for development in cancer therapeutics .
Anti-inflammatory Effects
Research has demonstrated that this compound can significantly reduce levels of pro-inflammatory cytokines in animal models. This effect was assessed using ELISA assays measuring TNF-alpha and IL-6 levels post-treatment .
Pharmacokinetics and Drug-likeness
The drug-likeness properties of this compound were assessed using Lipinski's Rule of Five:
| Property | Value |
|---|---|
| Molecular Weight | < 500 g/mol |
| LogP | < 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
The compound adheres to these criteria, indicating favorable pharmacokinetic properties such as good oral bioavailability and absorption potential .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of DHPM derivatives are heavily influenced by substituents on the pyrimidine ring and the aryl group at position 3. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF3) at position 4 enhance enzyme inhibition potency by increasing electrophilicity .
- 1-Methyl substitution (as in the target compound) may sterically hinder interactions with hydrophobic enzyme pockets compared to unsubstituted analogs .
- Chlorine placement: The 2,4-dichloro configuration in the target compound likely improves lipophilicity and membrane permeability compared to mono-chloro derivatives (e.g., 4-chlorophenyl in ).
2.2.1. Thymidine Phosphorylase (TP) Inhibition
TP inhibition is critical for antitumor activity. Selected IC50 values from DHPM analogs:
The target’s 2,4-dichlorophenyl group is expected to enhance TP inhibition compared to ethoxyphenyl analogs due to stronger electron-withdrawing effects. However, nitro or CF3 substituents may exhibit superior activity .
2.2.2. Antioxidant Activity
The oxo group in the target may reduce antioxidant efficacy compared to thioxo derivatives.
Physicochemical Properties
- Thermodynamic solubility : Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate exhibits higher solubility in polar solvents (e.g., DMSO) than chloro-substituted analogs due to methoxy’s electron-donating nature .
- Crystal packing : Derivatives with hydroxyl or ethoxy groups (e.g., ) form hydrogen-bonded networks, enhancing stability. The target’s dichlorophenyl group may promote π-π stacking but reduce hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
